1-tert-butyl 2-ethyl 2,3-dihydro-1H-pyrrole-1,2-dicarboxylate is an organic compound with the molecular formula and a molecular weight of approximately 241.28 g/mol. This compound is categorized as a pyrrole derivative, featuring a five-membered nitrogen-containing heterocyclic structure. It is recognized for its potential applications in various fields, including pharmaceuticals and organic synthesis. The compound is also known by several synonyms, including Saxagliptin Impurity 53 and 1H-Pyrrole-1,2-dicarboxylic acid, 2,3-dihydro-, 1-(1,1-dimethylethyl) 2-ethyl ester .
The chemical behavior of 1-tert-butyl 2-ethyl 2,3-dihydro-1H-pyrrole-1,2-dicarboxylate can be characterized by its ability to undergo various reactions typical of pyrrole derivatives. These reactions may include:
These reactions are important for synthesizing more complex molecules or modifying the compound for specific applications.
The synthesis of 1-tert-butyl 2-ethyl 2,3-dihydro-1H-pyrrole-1,2-dicarboxylate typically involves multi-step organic reactions. Common methods include:
These methods can vary based on desired yield and purity levels.
The primary applications of 1-tert-butyl 2-ethyl 2,3-dihydro-1H-pyrrole-1,2-dicarboxylate include:
Its unique structure may lend itself to further exploration in medicinal chemistry.
Interaction studies involving 1-tert-butyl 2-ethyl 2,3-dihydro-1H-pyrrole-1,2-dicarboxylate have primarily focused on its role as an impurity in Saxagliptin. Investigations have shown that impurities can affect the pharmacokinetics and pharmacodynamics of drugs. Understanding these interactions is crucial for ensuring drug safety and efficacy .
Several compounds share structural characteristics with 1-tert-butyl 2-ethyl 2,3-dihydro-1H-pyrrole-1,2-dicarboxylate. Here are some notable examples:
Compound Name | CAS Number | Key Features |
---|---|---|
(S)-1-tert-butyl 2-methyl 2,3-dihydro-1H-pyrrole-1,2-dicarboxylate | 178172-26-4 | Similar pyrrole structure with methyl substitution |
(S)-N-Boc-L-proline | Various | Amino acid derivative with distinct biological activity |
(S)-N-(tert-butoxycarbonyl)-L-proline | Various | Another amino acid derivative used in peptide synthesis |
(R)-N-Boc-proline | Various | Commonly used in peptide synthesis; structural similarity |
The uniqueness of 1-tert-butyl 2-ethyl 2,3-dihydro-1H-pyrrole-1,2-dicarboxylate lies in its specific combination of tert-butyl and ethyl substituents on the pyrrole ring and its potential role as an impurity affecting drug formulations like Saxagliptin. This aspect makes it particularly interesting for further research in medicinal chemistry and drug development.